molecular formula C23H26N4O4S B2851015 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946207-14-3

4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2851015
CAS No.: 946207-14-3
M. Wt: 454.55
InChI Key: CPICRQNZWUADAA-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0430) is a sulfonamide derivative characterized by a pyridazine core linked to a morpholine moiety and a substituted benzene ring. Key properties include:

  • Molecular Formula: C₂₃H₂₆N₄O₄S
  • Molecular Weight: 454.55 g/mol
  • logP: 4.0286 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 8/1
  • Polar Surface Area (PSA): 80.814 Ų
  • Solubility (logSw): -4.219 (low aqueous solubility)
  • Chirality: Achiral .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-16-15-22(17(2)14-21(16)30-3)32(28,29)26-19-6-4-18(5-7-19)20-8-9-23(25-24-20)27-10-12-31-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPICRQNZWUADAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-(6-morpholinopyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. Additionally, the morpholinopyridazinyl moiety may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Acceptors/Donors PSA (Ų) Key Structural Features
Target Compound (G620-0430) C₂₃H₂₆N₄O₄S 454.55 4.0286 8/1 80.814 Pyridazine core, morpholine, dimethyl/methoxy-substituted benzene sulfonamide
4-Methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide C₂₂H₂₃N₇O₃S 465.53 N/A 9/2 ~95* Pyridazine core replaced with pyrazole-aminopyridazine, increased H-bond donors
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₃F₂N₅O₄S 589.1 N/A 10/3 ~125* Chromenone-fluorophenyl system, pyrazolopyrimidine core, higher molecular weight
2-Ethoxy-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide (521281-14-1) C₁₉H₂₃N₃O₄S 389.47 N/A 7/1 ~85* Pyridine core, ethoxy group, morpholine sulfonyl substituent
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (871486-55-4) C₁₈H₂₂N₂O₇S₂ 434.51 N/A 9/2 ~110* Dual methoxy groups, bis-sulfonamide structure, morpholine sulfonyl linkage

*Estimated based on structural similarity.

Key Observations

Core Heterocyclic Modifications
  • Pyridazine vs. Pyrazole/Pyridine: The target compound’s pyridazine core (6-membered, two adjacent nitrogen atoms) contrasts with pyrazole (5-membered, two adjacent N) in and pyridine (6-membered, one N) in .
  • Morpholine vs. Chromenone/Fluorophenyl: The morpholine group in the target compound improves solubility due to its oxygen-rich structure, whereas chromenone-fluorophenyl systems in increase lipophilicity and metabolic stability .
Physicochemical Properties
  • Lipophilicity : The target’s logP (4.0286) is moderate compared to (estimated >5 due to fluorine substituents) and (likely lower due to ethoxy group). This balance supports membrane permeability without excessive hydrophobicity .
  • Compounds like , with additional methoxy groups, may exhibit even lower solubility .
Pharmacological Implications
  • Sulfonamide Functionality: Common to all compounds, sulfonamide groups are known to inhibit carbonic anhydrases or tyrosine kinases. The target’s dimethyl/methoxy-substituted benzene may enhance selectivity for specific enzyme isoforms .
  • Morpholine Role: The morpholine group in the target and contributes to solubility and hydrogen-bonding interactions, whereas pyrazole in introduces additional H-bond donors, possibly altering target affinity .

Biological Activity

4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with notable biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonamide group, a morpholine ring, and a pyridazine ring, which contribute to its biological activity. Its molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 432.49 g/mol.

PropertyValue
Molecular FormulaC20H24N4O3SC_{20}H_{24}N_4O_3S
Molecular Weight432.49 g/mol
CAS Number904833-55-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of intermediates such as 2-morpholin-4-yl-phenylamine and 2-hydroxy-3-methoxy-5-nitro-benzaldehyde, followed by their reaction under reflux conditions in ethanol. This method ensures high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, effectively inhibiting their activity. The presence of the morpholine and pyridazine rings enhances binding affinity and specificity for these targets .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 250 μg/mL . This suggests that this compound may possess comparable antimicrobial effects.

Anti-inflammatory Properties

In vivo studies have suggested that compounds containing similar structural motifs can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNFα. For example, certain derivatives have shown significant reductions in TNFα production in mouse models . The anti-inflammatory potential of this compound could be explored further for therapeutic applications.

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of related compounds on various enzymes involved in inflammatory pathways. Results indicated that modifications to the morpholine ring significantly enhanced inhibitory potency against specific targets like p38 MAPK, which is crucial in inflammation .
  • Antimicrobial Testing : Another study tested a series of pyridazine derivatives against common bacterial strains, revealing that modifications in the sulfonamide group led to enhanced antimicrobial activity, suggesting a structure–activity relationship worth exploring for 4-methoxy derivatives .

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